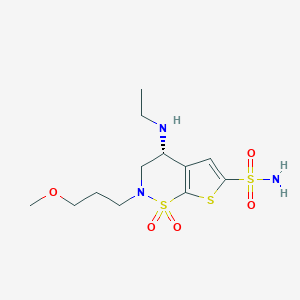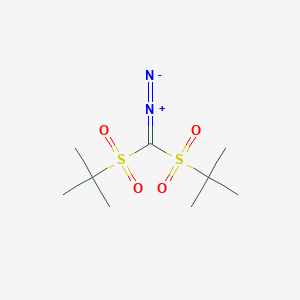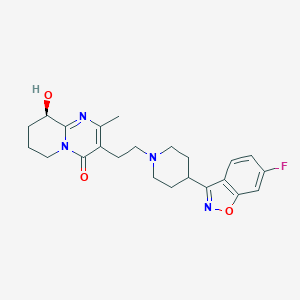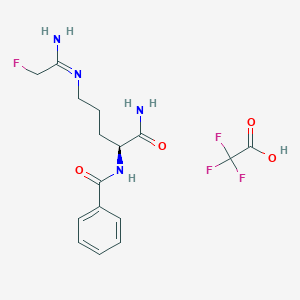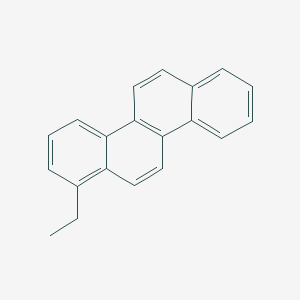
1-Ethylchrysene
Vue d'ensemble
Description
1-Ethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, where an ethyl group is attached to the first carbon atom of the chrysene structure. This compound is of interest due to its potential environmental and health impacts, as well as its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylchrysene can be synthesized through several methods. One common approach involves the reaction of chrysene with ethylating agents. For example, the reaction of chrysene with ethyl bromide in the presence of a strong base such as potassium tert-butoxide can yield this compound . Another method involves the reaction of chrysene with ethylmagnesium bromide (Grignard reagent) followed by dehydration and dehydrogenation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylchrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxygenated derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can convert this compound to its corresponding hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Oxygenated polycyclic aromatic hydrocarbons (OPAHs).
Reduction: Hydrogenated derivatives of this compound.
Substitution: Various substituted ethylchrysenes depending on the electrophile used.
Applications De Recherche Scientifique
1-Ethylchrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Research on its biological effects, including its potential genotoxicity and carcinogenicity, is ongoing.
Medicine: Studies are exploring its interactions with biological systems to understand its potential health impacts.
Industry: It is used in the development of materials and chemicals that require PAH derivatives.
Mécanisme D'action
The mechanism by which 1-ethylchrysene exerts its effects involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to genotoxic effects . The molecular targets include DNA and various enzymes involved in metabolic pathways. The pathways involved in its action include oxidative stress and lipid peroxidation .
Comparaison Avec Des Composés Similaires
- 1-Methylchrysene
- 2-Ethylchrysene
- 3-Ethylchrysene
- 4-Ethylchrysene
- 5-Ethylchrysene
- 6-Ethylchrysene
Comparison: 1-Ethylchrysene is unique due to the position of the ethyl group on the first carbon atom of the chrysene structure. This positional difference can influence its chemical reactivity and biological effects. For example, the ethyl group at the C1 position may affect the compound’s ability to undergo certain chemical reactions and its interaction with biological molecules .
Propriétés
IUPAC Name |
1-ethylchrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-2-14-7-5-9-18-17(14)12-13-19-16-8-4-3-6-15(16)10-11-20(18)19/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOSGOLFNJPHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565764 | |
| Record name | 1-Ethylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6705-11-9 | |
| Record name | 1-Ethylchrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYLCHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PA6M2ZZ1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the ethyl group on the chrysene ring structure affect its ability to induce lipid peroxidation when exposed to UVA light?
A1: The research demonstrates that the position of the ethyl group on the chrysene ring significantly influences its ability to induce lipid peroxidation upon UVA irradiation []. Specifically, 1-Ethylchrysene, with the ethyl group at the C1 position, exhibited reduced light-induced lipid peroxidation compared to chrysene without any substitutions. In contrast, 4-Ethylchrysene and 5-Ethylchrysene, with the ethyl group at the C4 and C5 positions respectively, either had no effect or slightly enhanced lipid peroxidation compared to chrysene []. These findings suggest that the position of the ethyl group influences the photochemical properties of the molecule, ultimately impacting its ability to generate reactive oxygen species responsible for lipid peroxidation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
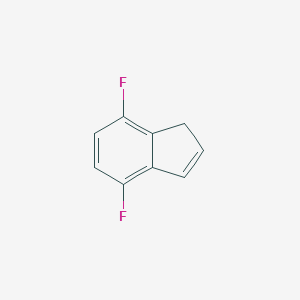
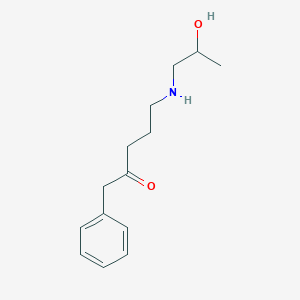
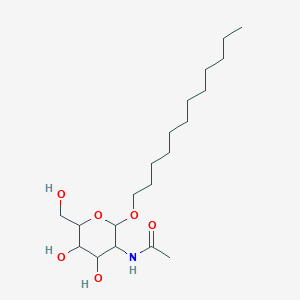
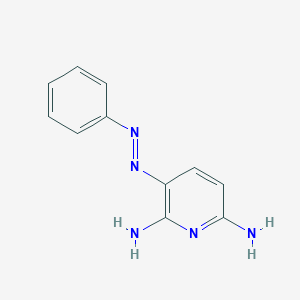
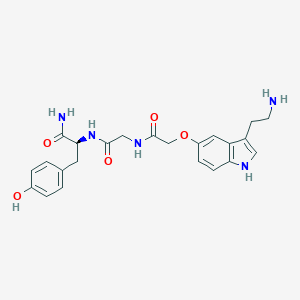
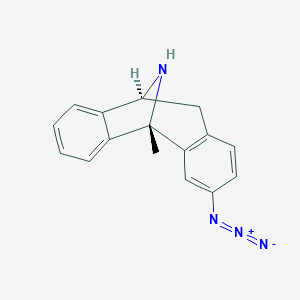
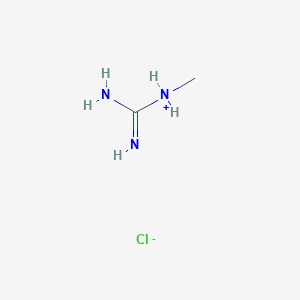
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
